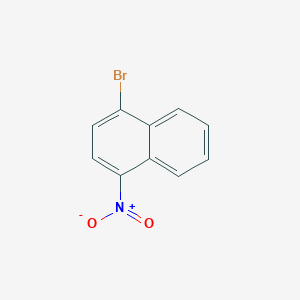

1-Bromo-4-nitronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-nitronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUENKLKXUFZIPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Bromo-4-nitronaphthalene physical and chemical properties

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 1-Bromo-4-nitronaphthalene

Introduction

This compound is a substituted polycyclic aromatic hydrocarbon that serves as a valuable and versatile intermediate in modern organic synthesis. Its bifunctional nature, possessing both an electrophilic bromine atom and an electron-withdrawing nitro group on a rigid naphthalene scaffold, provides multiple avenues for chemical modification. The strategic placement of these groups significantly influences the molecule's reactivity, making it a key building block in the synthesis of complex organic molecules for drug discovery, materials science, and the production of dyes.[1][2][3] This guide offers a comprehensive exploration of its core physical and chemical properties, details key synthetic transformations, and provides essential safety and handling protocols for laboratory applications.

Molecular Identity and Core Properties

A foundational understanding of a chemical entity begins with its fundamental identifiers and physical characteristics. These properties are critical for purification, characterization, and predicting its behavior in various solvent systems.

Chemical Structure

The structure of this compound consists of a naphthalene ring system substituted at the C1 position with a bromine atom and at the C4 position with a nitro group.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key physical and chemical properties are summarized below. It is important to note that while some data are derived from experimental measurements, others are computationally predicted and should be considered as estimates pending experimental verification.

| Property | Value | Source |

| CAS Number | 4236-05-9 | [4][5][6] |

| Molecular Formula | C₁₀H₆BrNO₂ | [4][7][8] |

| Molecular Weight | 252.06 g/mol | [4][8][9] |

| Appearance | Solid | [2] |

| Melting Point | Not explicitly available; related compounds like 1-nitronaphthalene melt at 55-58 °C. | |

| Boiling Point | Not explicitly available; related compounds like 1-nitronaphthalene boil at 304 °C.[10] | |

| Solubility | Expected to have limited solubility in water but be soluble in organic solvents like toluene, chloroform, and ethanol.[2][11] | |

| Storage | Store at room temperature in a dry, well-ventilated place.[8][12] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral features are outlined below.

| Spectroscopy | Expected Features |

| ¹H NMR | The spectrum is expected to show signals in the aromatic region (typically 7.5-8.5 ppm). The protons on the naphthalene ring will exhibit complex splitting patterns (doublets and multiplets) due to coupling with neighboring protons. The specific chemical shifts are influenced by the anisotropic effects of the naphthalene ring and the electronic effects of the bromo and nitro substituents.[13] |

| ¹³C NMR | The spectrum will display 10 distinct signals for the carbon atoms of the naphthalene core, as they are all chemically non-equivalent. Carbons bonded to the bromine and nitro groups (C1 and C4) will show characteristic chemical shifts. |

| Infrared (IR) | Key vibrational bands are expected for the N-O stretching of the nitro group (strong asymmetric and symmetric bands around 1520 cm⁻¹ and 1340 cm⁻¹), C-Br stretching (typically in the fingerprint region), and aromatic C-H and C=C stretching vibrations.[14] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). |

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is dominated by its two functional groups. The nitro group is strongly electron-withdrawing, which deactivates the naphthalene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.[15]

Nucleophilic Aromatic Substitution: The Suzuki-Miyaura Coupling

A cornerstone reaction for this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is highly efficient for forming a new carbon-carbon bond at the C1 position by replacing the bromine atom. This pathway is instrumental in synthesizing biphenyl-naphthalene derivatives, which are scaffolds of interest in medicinal chemistry.[1][16]

Causality: The palladium catalyst undergoes a series of steps (oxidative addition, transmetalation, and reductive elimination) to couple the aryl boronic acid with the bromonaphthalene. The choice of ligand (e.g., SPhos) is critical for stabilizing the palladium catalyst and facilitating the reaction, while the base (e.g., K₃PO₄) is required for the transmetalation step.[1]

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).[1]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon) three times to remove oxygen, which can deactivate the catalyst.[16]

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.) and the ligand SPhos (0.04 equiv.).[1]

-

Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 v/v mixture) via syringe.[1]

-

Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).[1][16]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield 1-phenyl-4-nitronaphthalene.[1]

Reduction of the Nitro Group

The most synthetically valuable transformation of the nitro group is its reduction to a primary amine (-NH₂).[15] This reaction opens the door to a vast library of derivatives, as the resulting amino group can be readily acylated, alkylated, or used in the construction of heterocyclic systems. This makes this compound a precursor to scaffolds with potential antimicrobial, anti-inflammatory, and anticancer properties.[1]

Causality: Catalytic hydrogenation is a common and clean method for this reduction. The metal catalyst (e.g., Palladium on carbon) provides a surface for the adsorption of hydrogen gas and the nitroaromatic compound, facilitating the stepwise reduction of the nitro group to an amine.

Caption: Reduction of the nitro group to a primary amine.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate.[2][5] Its primary application lies in serving as a foundational building block for more complex molecular architectures in several key areas:

-

Medicinal Chemistry: It is a precursor for synthesizing derivatives of 1-aminonaphthalene, which are explored for their potential biological activities, including antifungal and cytotoxic properties.[1]

-

Materials Science: Naphthalene derivatives are used in the development of organic light-emitting diodes (OLEDs), catalysts, and resins.[4] The defined structure of this compound allows for precise modification to tune the electronic and photophysical properties of new materials.

Safety, Handling, and Storage

Working with this compound requires adherence to standard laboratory safety protocols for handling aromatic nitro and bromo compounds.

-

Hazard Identification: This compound may cause skin and serious eye irritation. It may also cause respiratory irritation.[17] It should be handled with care, assuming it may be harmful if swallowed or inhaled.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12][17] Work should be conducted in a well-ventilated area or a chemical fume hood.[12][17]

-

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water.[12]

-

Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes.[17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[17][18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing and reducing agents.[8][17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]

References

- Warshel Chemical Ltd. (n.d.). This compound CAS 4236/5/9. Retrieved from Warshel Chemical Ltd.

- ChemicalBook. (2025). This compound | 4236-05-9. Retrieved from ChemicalBook.

- Sigma-Aldrich. (n.d.). 1-BROMO-4-NITRO-NAPHTHALENE AldrichCPR. Retrieved from Sigma-Aldrich.

- BLD Pharm. (n.d.). 4236-05-9|this compound. Retrieved from BLD Pharm.

- BenchChem. (2025). Application Notes and Protocols for 1-Phenyl-4-nitronaphthalene as an Intermediate in Organic Synthesis. Retrieved from BenchChem.

- PubChem. (n.d.). This compound. Retrieved from PubChem.

- CymitQuimica. (n.d.). CAS 4236-05-9: Naphthalene, 1-bromo-4-nitro-. Retrieved from CymitQuimica.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:4236-05-9. Retrieved from Sunway Pharm Ltd.

- SynQuest Labs. (n.d.). 1-Bromo-5-nitronaphthalene Safety Data Sheet. Retrieved from SynQuest Labs.

- SAFETY DATA SHEET. (2009, September 22). 1-Nitronaphthalene. Retrieved from a chemical supplier.

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - 1-nitronaphthalene. Retrieved from Sigma-Aldrich.

- CDN Isotopes. (n.d.). Safety Data Sheet - 1-Bromo-4-nitrobenzene. Retrieved from CDN Isotopes.

- PubChem. (n.d.). 1-Bromo-6-nitronaphthalene.

- BenchChem. (2025). Physicochemical properties of 1-Phenyl-4-nitronaphthalene. Retrieved from BenchChem.

- SpectraBase. (n.d.). 4-bromo-1-nitronaphthalene - Optional[1H NMR] - Chemical Shifts. Retrieved from SpectraBase.

- BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of 1-Phenyl-4-nitronaphthalene. Retrieved from BenchChem.

- Solubility of Things. (n.d.). 1-Nitronaphthalene. Retrieved from Solubility of Things.

- Srivastava, N., Shukla, M., & Saha, S. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. African Journal of Pharmacy and Pharmacology, 5(4), 542-546.

- ChemicalBook. (n.d.). 1-Nitronaphthalene CAS#: 86-57-7. Retrieved from ChemicalBook.

- BenchChem. (2025). The Chemical Reactivity of the Nitro Group in 1-Phenyl-4-nitronaphthalene: An In-depth Technical Guide. Retrieved from BenchChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 4236-05-9: Naphthalene, 1-bromo-4-nitro- | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. warshel.com [warshel.com]

- 5. This compound | 4236-05-9 [chemicalbook.com]

- 6. 1-BROMO-4-NITRO-NAPHTHALENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C10H6BrNO2 | CID 4587144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - CAS:4236-05-9 - Sunway Pharm Ltd [3wpharm.com]

- 9. 1-Bromo-6-nitronaphthalene | C10H6BrNO2 | CID 53485665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Nitronaphthalene CAS#: 86-57-7 [m.chemicalbook.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Bromo-4-nitronaphthalene (CAS: 4236-05-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-bromo-4-nitronaphthalene, a key chemical intermediate. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on its role in organic synthesis and drug development. This document is intended to serve as a valuable resource, providing both foundational knowledge and practical insights for laboratory applications.

Core Molecular Characteristics

This compound is an organic compound featuring a naphthalene core substituted with a bromine atom at the 1-position and a nitro group at the 4-position.[1] This substitution pattern significantly influences its chemical behavior, making it a versatile reagent in organic synthesis.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is experimentally verified, other values are computationally predicted and should be considered as estimates.

| Property | Value | Data Type |

| CAS Number | 4236-05-9 | Experimental |

| Molecular Formula | C10H6BrNO2 | Calculated |

| Molecular Weight | 252.06 g/mol | Calculated[1] |

| Appearance | Solid | Experimental[1] |

| Purity | Typically ≥95-98% | Experimental[1][3] |

| Storage | Sealed in dry, room temperature | Recommendation[4] |

| XlogP (Predicted) | 3.4 | Predicted[5] |

| Topological Polar Surface Area | 45.8 Ų | Predicted[6] |

Synthesis of this compound

The synthesis of this compound is not as straightforward as the direct nitration of 1-bromonaphthalene due to the directing effects of the bromo group. A plausible and effective synthetic route involves the nitration of 1-bromonaphthalene, which typically yields a mixture of isomers. The desired this compound must then be isolated from this mixture.

A common method for the nitration of naphthalene derivatives involves using a classical nitrating mixture of nitric acid and sulfuric acid.[7] However, to achieve regioselectivity, alternative methods might be employed. One such approach is the ipso-substitution of a bromo or iodo derivative with potassium nitrite in the presence of a copper(II) triflate catalyst.[7]

Another potential, though less direct, route could involve the diazotization of 5-bromo-1-naphthylamine, followed by a Sandmeyer-type reaction to introduce the nitro group. A similar transformation has been reported for the synthesis of 1-nitronaphthalene from 1-amino-5-nitronaphthalene.[8]

Caption: Plausible synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of the bromo and nitro substituents on the naphthalene ring. This dual functionality makes it a valuable building block in organic synthesis.[9]

Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing nitro group at the 4-position activates the naphthalene ring for nucleophilic aromatic substitution.[10] This makes the bromine atom at the 1-position susceptible to displacement by various nucleophiles. The rate-determining step in this SNAr mechanism is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group, which is possible when the nitro group is in the ortho or para position relative to the leaving group.[11]

Caption: Generalized SNAr mechanism for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This reaction is a powerful method for forming new carbon-carbon bonds by coupling the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.[12][13]

Exemplary Protocol: Suzuki-Miyaura Coupling

The following is a generalized, yet detailed, protocol for a Suzuki-Miyaura coupling reaction using this compound as a substrate.

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 eq.).[6][14]

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water, or dioxane and water.[6]

-

Degassing: Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.[6]

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq.).[14]

-

Reaction: Heat the mixture to 80-110 °C and stir until the reaction is complete, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

-

Workup: After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing access to 4-bromo-1-naphthylamine.[9] This transformation is crucial for introducing a nucleophilic amino group, which can be further functionalized. A variety of reducing agents can be employed for this purpose, ranging from catalytic hydrogenation to chemical reduction with metals like iron in acidic media (Béchamp reduction).[15][16] The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.[17]

Applications in Drug Development and Research

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of complex organic molecules with potential therapeutic activities.[18] The naphthalene scaffold is a common feature in many pharmacologically active compounds. By utilizing the reactivity at both the bromo and nitro positions, medicinal chemists can construct diverse molecular architectures and fine-tune their properties to enhance potency, selectivity, and pharmacokinetic profiles.[19]

For instance, the amino group, obtained after reduction of the nitro functionality, can serve as a key site for amide bond formation or for building heterocyclic rings. The bromo group allows for the introduction of various aryl or alkyl substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to handle this compound in a well-ventilated area or a fume hood.[20][21] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[20] Avoid inhalation of dust and contact with skin and eyes.[22] In case of contact, rinse the affected area thoroughly with water.[20] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[20][22]

Conclusion

This compound is a versatile and valuable chemical intermediate for researchers in organic synthesis and drug development. Its unique combination of a leaving group (bromine) and an electron-withdrawing, reducible group (nitro) on a naphthalene core provides multiple avenues for synthetic transformations. A thorough understanding of its reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the rational design and synthesis of complex molecular targets. Adherence to proper safety protocols is essential when working with this compound in a laboratory setting.

References

-

MATERIAL SAFETY DATA SHEET. Material Safety Data Sheet. [Link]

-

BoronPharm. 4236-05-9 | 1-BROMO-4-NITRO-NAPHTHALENE. [Link]

-

PubChem. This compound | C10H6BrNO2 | CID 4587144. [Link]

-

PubChemLite. This compound (C10H6BrNO2). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromo-4-fluoronaphthalene: A Key Building Block for Pharmaceutical Synthesis. [Link]

-

ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]

-

SciTePress. Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. [Link]

-

National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

-

Wikipedia. 1-Nitronaphthalene. [Link]

- Google Patents. US4217304A - Continuous reduction process.

-

NIST. Naphthalene, 1-bromo-. [Link]

-

Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

-

ResearchGate. An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]

-

Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

ResearchGate. Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives | Request PDF. [Link]

-

YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

Wikipedia. Béchamp reduction. [Link]

-

PubChem. 1-Bromo-6-nitronaphthalene | C10H6BrNO2 | CID 53485665. [Link]

Sources

- 1. CAS 4236-05-9: Naphthalene, 1-bromo-4-nitro- | CymitQuimica [cymitquimica.com]

- 2. This compound | 4236-05-9 [chemicalbook.com]

- 3. boronpharm.com [boronpharm.com]

- 4. 4236-05-9|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. scitepress.org [scitepress.org]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 15. US4217304A - Continuous reduction process - Google Patents [patents.google.com]

- 16. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 17. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. cdnisotopes.com [cdnisotopes.com]

- 21. synquestlabs.com [synquestlabs.com]

- 22. fishersci.com [fishersci.com]

Spectroscopic Data for 1-Bromo-4-nitronaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-4-nitronaphthalene, a key intermediate in organic synthesis. Due to the limited availability of published experimental spectra, this guide combines available experimental data with predicted spectroscopic characteristics based on established principles and data from analogous compounds. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding for researchers working with this compound. This guide also includes detailed experimental protocols for acquiring this data and essential safety information.

Chemical Structure and Properties

This compound is a disubstituted naphthalene derivative with the chemical formula C₁₀H₆BrNO₂.[1][2] Its structure consists of a naphthalene ring system substituted with a bromine atom at the 1-position and a nitro group at the 4-position. This substitution pattern significantly influences the electronic environment of the aromatic ring, which is reflected in its spectroscopic properties.

Key Physicochemical Properties:

-

Molecular Weight: 252.07 g/mol [2]

-

Appearance: Light yellow to yellow solid[2]

-

Melting Point: 87-88 °C[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the anisotropic effects of the fused aromatic rings.

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.25 | d | ~8.5 |

| H-3 | ~7.80 | d | ~8.5 |

| H-5 | ~8.60 | d | ~8.0 |

| H-6 | ~7.75 | t | ~7.8 |

| H-7 | ~7.65 | t | ~7.8 |

| H-8 | ~8.15 | d | ~8.0 |

Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Interpretation:

-

The protons on the nitro-substituted ring (H-2 and H-3) are expected to be deshielded due to the strong electron-withdrawing nature of the NO₂ group.

-

The protons on the bromo-substituted ring will also experience deshielding, though to a lesser extent.

-

The coupling constants are typical for ortho-coupling in aromatic systems.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show ten distinct signals, one for each carbon atom in the naphthalene ring system. The chemical shifts are highly dependent on the attached substituent.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~120 |

| C-2 | ~130 |

| C-3 | ~125 |

| C-4 | ~145 |

| C-4a | ~132 |

| C-5 | ~128 |

| C-6 | ~129 |

| C-7 | ~127 |

| C-8 | ~124 |

| C-8a | ~135 |

Note: These are predicted values based on additivity rules and comparison with related compounds like 1-bromonaphthalene and 1-nitronaphthalene.[3]

Interpretation:

-

The carbon bearing the nitro group (C-4) is expected to be the most deshielded (highest ppm value).

-

The carbon bearing the bromine atom (C-1) will also be deshielded.

-

The remaining carbon signals will appear in the typical aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of the aromatic ring, the nitro group, and the carbon-bromine bond.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| 1550-1500 | N=O | Asymmetric Stretching |

| 1350-1300 | N=O | Symmetric Stretching |

| ~1050 | C-N | Stretching |

| 700-500 | C-Br | Stretching |

Interpretation:

-

The two strong absorption bands for the nitro group are highly characteristic and are a key diagnostic feature in the IR spectrum.

-

The aromatic C-H and C=C stretching vibrations confirm the presence of the naphthalene ring.

-

The C-Br stretching vibration is typically weaker and appears in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) having nearly equal natural abundance, the molecular ion will appear as a pair of peaks of approximately equal intensity at m/z 251 and 253.

-

Key Fragmentation Peaks:

-

[M-NO₂]⁺: Loss of the nitro group (m/z 205 and 207).

-

[M-Br]⁺: Loss of the bromine atom (m/z 172).

-

[M-NO₂-Br]⁺: Loss of both the nitro group and bromine (m/z 126).

-

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Set the spectral width to cover the aromatic region (approximately 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the aromatic carbon region (approximately 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup:

-

Use a standard FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

-

Data Acquisition:

-

Place the sample in the spectrometer and record the IR spectrum.

-

Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup:

-

Use a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Calibrate the mass analyzer.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine atom.

Visualization of Experimental Workflows

Caption: NMR Spectroscopy Experimental Workflow.

Caption: IR Spectroscopy Experimental Workflow.

Caption: Mass Spectrometry Experimental Workflow.

Safety Precautions

Handle this compound with care, following standard laboratory safety procedures.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[4][5] Use in a well-ventilated area or a fume hood.[4][5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- Synquest Labs. (n.d.).

- Thermo Fisher Scientific. (2009).

- Sigma-Aldrich. (2024).

- CDN Isotopes. (n.d.).

- Cole-Parmer. (n.d.).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).

-

PubChem. (n.d.). 1-Bromonaphthalene. National Institutes of Health. Retrieved from [Link]

- BenchChem. (2025). Structural Analysis of 1-Phenyl-4-nitronaphthalene: A Technical Guide.

- The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances.

- ChemicalBook. (n.d.). 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum.

- ChemicalBook. (n.d.). 5-bromo-1-nitro-naphthalene(5328-76-7) 1H NMR spectrum.

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

- BenchChem. (2025). Physicochemical properties of 1-Phenyl-4-nitronaphthalene.

- MDPI. (n.d.).

- SciTePress. (n.d.). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions.

- ChemicalBook. (n.d.). 1-Bromo-4-nitrobenzene(586-78-7) 13C NMR spectrum.

- ChemicalBook. (n.d.). 1-Nitronaphthalene(86-57-7) 13C NMR spectrum.

- Académie de Rouen. (n.d.). SPECTRE I.R. DU 1-BROMO-4-NITROBENZENE.

- BenchChem. (2025). Spectroscopic Profile of 1-Bromonaphthalene: A Technical Guide.

- SpectraBase. (n.d.). 4-bromo-1-nitronaphthalene - Optional[1H NMR] - Chemical Shifts.

- NIST. (n.d.). Naphthalene, 1-bromo-. NIST WebBook.

- NIST. (n.d.). Naphthalene. NIST WebBook.

Sources

An In-depth Guide to the Synthesis of 1-Bromo-4-nitronaphthalene: A Case Study in Regioselectivity

Abstract

This technical guide provides a comprehensive exploration of the synthesis of 1-bromo-4-nitronaphthalene, a valuable chemical intermediate in the development of pharmaceuticals and functional materials.[1][2] We delve into the significant regiochemical challenges associated with the direct bromination of 1-nitronaphthalene and present a more robust and reliable synthetic strategy: the nitration of 1-bromonaphthalene. This document offers a detailed mechanistic explanation, a field-proven experimental protocol, methods for purification and characterization, and critical safety information designed for researchers and professionals in organic synthesis and drug development.

The Regiochemical Challenge: Why Direct Bromination of 1-Nitronaphthalene is Problematic

The synthesis of this compound appears deceptively simple. However, a straightforward electrophilic bromination of 1-nitronaphthalene does not yield the desired 1,4-isomer as the major product. This is a classic example of the directing effects of substituents in electrophilic aromatic substitution on a naphthalene system.

1.1. Understanding the Directing Effects

The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. In the 1-nitronaphthalene molecule, the nitro group strongly deactivates the ring to which it is attached (Ring A). Consequently, an incoming electrophile, such as the bromonium ion (Br⁺), will preferentially attack the more electron-rich, adjacent ring (Ring B). Standard Lewis acid-catalyzed bromination (e.g., using Br₂ and FeBr₃) predominantly yields 1-bromo-5-nitronaphthalene and 1-bromo-8-nitronaphthalene.[3][4]

The diagram below illustrates the predicted and observed outcomes of direct bromination, highlighting the regiochemical challenge.

Caption: Comparison of synthetic routes for this compound.

Recommended Synthesis: Nitration of 1-Bromonaphthalene

To overcome the regioselectivity issue, the most effective strategy involves reversing the order of substitution: nitrating 1-bromonaphthalene. The bromine atom at the C1 position is a deactivating but ortho, para-directing substituent. The para-position (C4) is sterically accessible and electronically favored, leading to the formation of this compound as the major product.

2.1. Reaction Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism:

-

Formation of the Electrophile: Concentrated nitric acid is protonated by concentrated sulfuric acid, followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The π-electron system of the 1-bromonaphthalene ring attacks the nitronium ion. Attack at the C4 position is favored due to the para-directing effect of the bromine atom. This forms a resonance-stabilized carbocation intermediate known as a sigma complex.

-

Deprotonation: A weak base (typically HSO₄⁻ or H₂O) removes a proton from the C4 position, restoring aromaticity and yielding the final product, this compound.

Caption: Key stages in the synthesis of this compound.

Experimental Protocol

This protocol details the nitration of 1-bromonaphthalene. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

3.1. Reagents and Equipment

| Reagent/Material | Grade | Supplier |

| 1-Bromonaphthalene | Reagent | Standard Supplier |

| Sulfuric Acid (98%) | Reagent | Standard Supplier |

| Nitric Acid (70%) | Reagent | Standard Supplier |

| Dichloromethane (DCM) | ACS | Standard Supplier |

| Sodium Bicarbonate (Sat. Sol.) | Laboratory | Standard Supplier |

| Brine (Sat. Sol.) | Laboratory | Standard Supplier |

| Anhydrous Magnesium Sulfate | Laboratory | Standard Supplier |

| Ethanol (95%) | ACS | Standard Supplier |

| Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, Buchner funnel | - | Standard Lab Equipment |

3.2. Step-by-Step Procedure

-

Preparation of Nitrating Mixture: In a clean, dry Erlenmeyer flask submerged in an ice bath, slowly add 25 mL of concentrated sulfuric acid (98%) to 14 mL of concentrated nitric acid (70%). Stir the mixture gently and allow it to cool to 0-5 °C. Causality: This exothermic reaction generates the nitronium ion electrophile. Pre-cooling is essential to control the reaction rate and prevent unwanted side reactions.

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 20.7 g (0.1 mol) of 1-bromonaphthalene in 100 mL of dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Nitrating Agent: Slowly add the cold nitrating mixture from the dropping funnel to the stirred 1-bromonaphthalene solution over a period of 60-90 minutes. Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. Causality: Slow addition and low temperature are crucial for controlling the exothermic nitration and maximizing the regioselectivity towards the 1,4-isomer.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

-

Work-up - Quenching: Carefully pour the reaction mixture over 500 g of crushed ice in a large beaker with vigorous stirring. This will quench the reaction and dilute the acids.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 2 x 100 mL of cold water, 2 x 100 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 100 mL of brine. Causality: The washes neutralize and remove residual acids, which is critical for preventing product degradation during solvent evaporation.

-

Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. A yellow-orange solid crude product will be obtained.

3.3. Purification

The crude product is a mixture of this compound and other isomers (primarily 1-bromo-2-nitronaphthalene). Purification is effectively achieved by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot 95% ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the pale yellow crystals of this compound by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol and dry them in a vacuum oven. A typical yield is 65-75%.

Data Summary & Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Parameter | Value |

| Molecular Formula | C₁₀H₆BrNO₂ |

| Molecular Weight | 252.07 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 123-125 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.6-8.7 (m, 2H), ~8.3 (d, 1H), ~7.8-7.9 (m, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~148, 132, 131, 130, 129.5, 129, 128, 125, 124, 122 |

| Mass Spec (EI) | m/z 251/253 (M⁺, Br isotope pattern), 205/207, 126 |

(Note: NMR chemical shifts (δ) are approximate and should be confirmed against a reference standard. Spectroscopic data can be found at various chemical databases).[5]

Safety & Handling

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

1-Nitronaphthalene (Starting Material for Problematic Route): Flammable solid, toxic if swallowed, and a suspected carcinogen.[6] Handle with gloves and eye protection in a fume hood.

-

1-Bromonaphthalene (Recommended Starting Material): Irritant. Avoid contact with skin and eyes.

-

Nitric and Sulfuric Acids: Highly corrosive and strong oxidizers. Can cause severe burns. Always add acid to water (or in this case, sulfuric to nitric) slowly and with cooling. Wear acid-resistant gloves, a lab coat, and a face shield.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations must be conducted in an efficient fume hood.

Ensure an emergency eyewash and safety shower are accessible. All chemical waste must be disposed of according to institutional and local regulations.

Experimental Workflow Visualization

Caption: Workflow for the synthesis and purification of this compound.

References

-

Study.com. (n.d.). Nitronaphthalene reacted with Br_2, FeBr_3 yields 1-bromo-5-nitronaphthelene, what is the mechanism for this reaction?. Retrieved from [Link]

-

OneClass. (2019). nitronaphthalene reacted with [Br2, FeBr3] yields 1-bromo-5-nitronaphthelene what is the mec.... Retrieved from [Link]

-

Khabarov, Y., Veshnyakov, V., Snigirev, I., & Pikovskoy, I. (2018). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress. Retrieved from [Link]

-

ResearchGate. (n.d.). The chlorination of 1-nitronaphthalene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Nitronaphthalene. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Bromo-4-nitronaphthalene: Molecular Structure, Properties, and Synthetic Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities are paramount. Naphthalene-based scaffolds, in particular, have historically served as a fertile ground for the discovery of compounds with significant biological and physical properties. This guide provides a comprehensive technical overview of 1-Bromo-4-nitronaphthalene, a key synthetic intermediate whose value lies in the versatile reactivity of its constituent functional groups. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's properties and synthetic utility is essential for leveraging its potential in the creation of complex molecular architectures and active pharmaceutical ingredients (APIs).

This document will delve into the molecular structure and physicochemical properties of this compound, providing a detailed, field-proven protocol for its synthesis. Furthermore, we will explore its applications as a versatile building block in organic synthesis, with a particular focus on its role in the generation of compound libraries for drug discovery. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Physicochemical Properties of this compound

This compound is a solid, typically appearing as light yellow to yellow crystals. Its core structure consists of a naphthalene ring system substituted with a bromine atom at the 1-position and a nitro group at the 4-position.

| Property | Value | Source |

| CAS Number | 4236-05-9 | [1] |

| Molecular Formula | C₁₀H₆BrNO₂ | [2] |

| Molecular Weight | 252.07 g/mol | [3] |

| Melting Point | 87-88 °C | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Storage | Sealed in dry, room temperature | [1] |

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound is foundational to its reactivity and function as a synthetic intermediate. The naphthalene core provides a rigid, aromatic framework, while the bromo and nitro substituents offer specific sites for chemical modification.

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Spectroscopic Confirmation

The identity and purity of synthesized this compound are confirmed through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound in CDCl₃ is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution pattern, the protons on the naphthalene ring will exhibit distinct chemical shifts and coupling constants, allowing for the verification of the substituent positions. A reference spectrum for 4-bromo-1-nitronaphthalene is available, which can be used for comparison.[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene ring, with their chemical shifts influenced by the attached bromo and nitro groups. The carbon atoms directly attached to the electron-withdrawing nitro group and the electronegative bromine atom will be significantly deshielded.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively). Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically below 1000 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of a bromine atom (M⁺ and M+2 peaks with nearly equal intensity).

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the electrophilic nitration of 1-bromonaphthalene. The bromine atom at the 1-position directs the incoming nitro group primarily to the 4-position due to electronic and steric effects.

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

1-Bromonaphthalene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (95%)

-

Glacial Acetic Acid

-

Ethanol (95%)

-

Ice

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beaker, Buchner funnel)

-

Magnetic stirrer with heating mantle

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid in a 1:1 volume ratio, while cooling the mixture in an ice bath. This exothermic process must be done with caution.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromonaphthalene in glacial acetic acid. Cool the flask in an ice bath to maintain a low temperature.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 1-bromonaphthalene while stirring vigorously. The temperature of the reaction mixture should be maintained below 10 °C during the addition. The slow addition is crucial to control the exothermic reaction and prevent over-nitration.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly into a beaker containing a large amount of crushed ice and water. The crude this compound will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any residual acids.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as light yellow crystals.[4]

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Causality Behind Experimental Choices:

-

The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction.

-

Glacial acetic acid serves as a solvent to homogenize the reaction mixture.

-

Maintaining a low temperature during the addition of the nitrating mixture is critical to control the reaction rate and prevent the formation of unwanted byproducts from side reactions such as oxidation or di-nitration.

-

Quenching the reaction with ice-water precipitates the organic product, which is insoluble in water, allowing for its easy separation from the acidic aqueous phase.

-

Recrystallization is a standard purification technique for solid organic compounds, which removes impurities based on differences in solubility.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in organic synthesis due to the orthogonal reactivity of its two functional groups. This dual functionality allows for sequential and selective modifications, making it a powerful tool for building molecular complexity.

-

Suzuki-Miyaura Coupling: The bromine atom can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. For instance, the reaction of this compound with an arylboronic acid can introduce a new aryl substituent at the 1-position.[5] This is a widely used strategy for constructing biaryl scaffolds, which are common motifs in many pharmaceutical agents.

-

Reduction of the Nitro Group: The nitro group can be easily reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation provides a key functional handle for further derivatization. The resulting aminonaphthalene derivative can be acylated, alkylated, or used as a building block for the synthesis of heterocyclic compounds.

-

Precursor for Compound Libraries: The ability to independently functionalize the bromo and nitro groups makes this compound an ideal starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs. By varying the coupling partners in the Suzuki reaction and the reagents used to modify the resulting amino group, a diverse range of molecules can be generated from a single precursor. Phenylnaphthalene derivatives, accessible from this intermediate, have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.[5]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this chemical.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a synthetically valuable compound with significant potential in the fields of medicinal chemistry and materials science. Its well-defined molecular structure and the presence of two distinct reactive sites make it a versatile building block for the construction of complex organic molecules. The synthetic protocol outlined in this guide, based on established chemical principles, provides a reliable method for its preparation. By leveraging the reactivity of both the bromo and nitro functionalities, researchers can efficiently generate diverse molecular scaffolds for the development of new therapeutic agents and advanced materials. As with any chemical synthesis, adherence to proper safety protocols is essential to ensure a safe and successful outcome.

References

-

SpectraBase. (n.d.). 4-bromo-1-nitronaphthalene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

-

PYG Lifesciences. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. Retrieved from [Link]

-

SciTePress. (2018). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromonaphthalene. Retrieved from [Link]

- Google Patents. (n.d.). CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile.

-

PubChem. (n.d.). 1-Bromo-4-methylnaphthalene. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

-

ResearchGate. (2025). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. Retrieved from [Link]

-

YouTube. (2022, August 24). 1-nitronaphthalene : Organic synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-Bromo-4-fluoronaphthalene: A Key Building Block for Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of 1−nitronaphthalene obtained from each ionization mode: (a) EI; (b) NCI; (c) PCI. Retrieved from [Link]

-

Académie de Nice. (n.d.). SPECTRE I.R. DU 1-BROMO-4-NITROBENZENE. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromonaphthalene. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Dibromonaphthalene. Retrieved from [Link]

- Google Patents. (n.d.). RU2669774C1 - Method for producing 1-nitronaphthalene.

-

NIST. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

Sources

Navigating the Uncharted Waters of Solubility: A Technical Guide to 1-Bromo-4-nitronaphthalene in Organic Solvents

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Embracing the Data Gap as an Opportunity

In the realm of chemical research and pharmaceutical development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical parameter influencing everything from reaction kinetics and purification strategies to bioavailability and formulation design. This guide focuses on 1-Bromo-4-nitronaphthalene, a substituted naphthalene derivative with potential applications in organic synthesis and materials science.

A thorough review of the existing scientific literature and chemical databases reveals a notable scarcity of quantitative experimental data on the solubility of this compound in common organic solvents. This guide, therefore, takes a unique approach. Instead of merely presenting unavailable data, we provide a robust framework for understanding and determining the solubility of this compound. We will delve into the theoretical underpinnings that govern its solubility, offer a detailed, field-proven experimental protocol for its determination, and provide the necessary tools for accurate data analysis and presentation. This document is designed to empower researchers to navigate this data gap and generate reliable, high-quality solubility data in their own laboratories.

Theoretical Framework: Predicting the Solubility Behavior of this compound

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound provides key insights into its expected solubility profile.

Molecular Structure Analysis:

-

Naphthalene Backbone: The core of the molecule is a bicyclic aromatic hydrocarbon, which is inherently nonpolar and lipophilic. This large nonpolar surface area suggests good solubility in nonpolar or weakly polar organic solvents.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, introducing significant polarity to the molecule. This group can participate in dipole-dipole interactions.

-

Bromo Group (-Br): The bromo group is also electronegative and contributes to the molecule's polarity, albeit to a lesser extent than the nitro group. It can participate in dipole-dipole and van der Waals interactions.

Based on this structure, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as chloroform, and dichloromethane, which can engage in dipole-dipole interactions with the nitro and bromo groups while also accommodating the nonpolar naphthalene ring. Aromatic solvents like toluene are also likely to be effective due to π-π stacking interactions with the naphthalene system.

-

Moderate Solubility: Expected in moderately polar solvents like ethyl acetate and acetone. These solvents have both polar and nonpolar characteristics.

-

Low Solubility: Expected in highly polar protic solvents like methanol and ethanol. While the nitro group can act as a hydrogen bond acceptor, the large nonpolar naphthalene backbone will hinder dissolution in these highly ordered, hydrogen-bonded solvent networks.

-

Insolubility: Expected in water, a highly polar protic solvent, due to the compound's predominantly nonpolar character.[1]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₀H₆BrNO₂ | PubChem[2] |

| Molecular Weight | 252.06 g/mol | PubChem[2] |

| Appearance | Solid | ChemicalBook[3] |

| Melting Point | Not available | |

| Boiling Point | Not available |

Experimental Determination of Solubility: A Self-Validating Protocol

The following section provides a detailed, step-by-step methodology for the experimental determination of the equilibrium solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

The Static Equilibrium Method

The most common and reliable method for determining the thermodynamic solubility of a solid compound is the static equilibrium (or shake-flask) method. This involves creating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (purity > 98%)

-

High-purity organic solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate, toluene)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Calibrated glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method.

-

HPLC-UV: This is the preferred method due to its high specificity and sensitivity. A suitable mobile phase and a C18 column are typically used for aromatic compounds. The detection wavelength should be set to the λmax of this compound.

-

UV-Vis Spectrophotometry: This method can be used if an appropriate wavelength with no interference from the solvent is available. A calibration curve must be prepared using standard solutions of known concentrations.

-

-

-

Data Analysis and Reporting:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the average solubility with the standard deviation.

-

Always report the temperature at which the solubility was determined.

-

Analytical Method Validation

For the results to be trustworthy, the analytical method used for quantification (HPLC-UV or UV-Vis) must be validated for linearity, accuracy, and precision.

Data Presentation: A Framework for Your Findings

Once the experimental data is generated, it should be presented in a clear and concise manner. A tabular format is ideal for comparing the solubility of this compound in different organic solvents.

Table 2: Experimental Solubility of this compound at 25 °C (Template)

| Solvent | Dielectric Constant (20°C) | Solubility (g/L) | Solubility (mol/L) |

| Toluene | 2.38 | Experimental Value | Calculated Value |

| Chloroform | 4.81 | Experimental Value | Calculated Value |

| Ethyl Acetate | 6.02 | Experimental Value | Calculated Value |

| Dichloromethane | 9.08 | Experimental Value | Calculated Value |

| Acetone | 20.7 | Experimental Value | Calculated Value |

| Ethanol | 24.55 | Experimental Value | Calculated Value |

| Methanol | 32.6 | Experimental Value | Calculated Value |

Note: The dielectric constants are provided as a measure of solvent polarity.

Causality and Trustworthiness in Experimental Design

The protocol described above is designed to be inherently trustworthy. The inclusion of an equilibration time study validates that true thermodynamic equilibrium has been reached. The use of filtration ensures that only the dissolved solute is measured. Finally, the validation of the analytical method guarantees that the quantification is accurate and precise. By following these steps, researchers can have high confidence in the quality of their generated solubility data.

Conclusion: From Prediction to Empirical Evidence

References

-

PubChem. This compound. [Link]

-

NIST. Naphthalene with Ethanol - IUPAC-NIST Solubilities Database. [Link]

-

PubChem. 1-Nitronaphthalene. [Link]

Sources

An In-Depth Technical Guide to the Health and Safety of 1-Bromo-4-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for 1-Bromo-4-nitronaphthalene (CAS No. 4236-05-9), a key reagent in organic synthesis. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the causality behind the recommended safety protocols, ensuring a self-validating system of laboratory safety.

Section 1: Compound Identification and Physicochemical Properties

This compound is an organic compound characterized by a naphthalene backbone substituted with a bromine atom and a nitro group.[1] This substitution pattern significantly influences its reactivity and toxicological profile. A thorough understanding of its physical and chemical properties is foundational to its safe handling.

| Property | Value | Source |

| CAS Number | 4236-05-9 | [2][3][4] |

| Molecular Formula | C10H6BrNO2 | [1] |

| Molecular Weight | 252.07 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in organic solvents, with limited solubility in water. | [1] |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Regarding carcinogenicity, mutagenicity, and teratogenicity, no definitive studies were found for this compound. However, the related compound 1-nitronaphthalene is not classifiable as to its carcinogenicity to humans (Group 3) by the International Agency for Research on Cancer (IARC).[8][9] It has been shown to induce DNA damage and mutation in bacteria.[8][9] Given the structural similarities, a cautious approach assuming potential genotoxicity is warranted until specific data becomes available.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The hierarchy of controls should always be prioritized, with engineering controls being the most effective, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls

All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.[7] Local exhaust ventilation should be used to capture emissions at the source. Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final line of defense against exposure.

-

Eye and Face Protection: Chemical safety goggles or a full-face shield are required.[6]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to dispose of them properly after handling the compound. A lab coat or chemical-resistant apron should also be worn.[7]

-

Respiratory Protection: If the engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7][10]

Caption: Required PPE for handling this compound.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and ensuring chemical stability.

Handling

-

Avoid contact with skin, eyes, and clothing.[10]

-

Avoid the formation of dust and aerosols.[7]

-

Use non-sparking tools and ensure proper grounding of equipment when handling large quantities to prevent electrostatic discharge.

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[10]

Storage

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[11]

-

Keep containers tightly closed when not in use.

-

Store away from incompatible materials such as strong oxidizing agents.

Section 5: Emergency Procedures

In the event of an emergency, a calm and methodical response is essential.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][13]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

Spill Response

For a minor spill, trained personnel wearing appropriate PPE can proceed with cleanup. For major spills, evacuate the area and contact the institution's emergency response team.

Minor Spill Cleanup Protocol:

-

Alert Personnel: Notify others in the immediate area of the spill.

-

Don PPE: Wear, at a minimum, a lab coat, chemical-resistant gloves, and eye protection.

-

Containment: Prevent the spread of the solid material.

-

Cleanup: Carefully sweep the solid material into a designated waste container. Avoid generating dust.

-

Decontamination: Wipe the spill area with a damp cloth or paper towel.

-

Disposal: Place all contaminated materials, including PPE, into a sealed, labeled hazardous waste container.

Caption: Workflow for minor spill cleanup of this compound.

Firefighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

-

Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides and hydrogen bromide gas.

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Disposal Protocol:

-

Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams. Halogenated organic waste should be kept separate from non-halogenated waste.[15]

-

Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[15]

-

Storage: Store the waste container in a designated satellite accumulation area.[15]

-

Pickup: Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal.

Section 7: Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies such as OSHA or ACGIH. In the absence of a specific OEL, it is prudent to handle this compound with the utmost care and to keep exposure to the lowest achievable level.

References

- BLD Pharm.

- CDN Isotopes.

- CDH Fine Chemical.

- CymitQuimica. CAS 4236-05-9: Naphthalene, 1-bromo-4-nitro-.

- ChemicalBook. This compound | 4236-05-9.

- CDN Isotopes.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-Bromo-4-phenylnaphthalene.

- Novachem. 1-Bromo-4-nitrobenzene.

- Princeton University Environmental Health and Safety. Section 3: Emergency Procedures.

- PubChem. This compound | C10H6BrNO2 | CID 4587144.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 5-bromo-1-nitro-naphthalene.

- Carl ROTH.

- Fisher Scientific.

- Sigma-Aldrich. 1-BROMO-4-NITRO-NAPHTHALENE AldrichCPR.

- Synquest Labs.

- Sigma-Aldrich.

- Cole-Parmer.

- PubChem. 1-Bromo-6-nitronaphthalene | C10H6BrNO2 | CID 53485665.

- Inchem.org.

- Sigma-Aldrich. 1-BROMO-4-NITRO-NAPHTHALENE AldrichCPR.